Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide Potent and selective partial inhibitor of β1-containing GABAA receptors (IC50 values are 4.5, 5.3 and 7.9 nM at α2β1γ1θ, α2β1γ1 and α2β1γ2s GABAA receptors respectively). May bind allosterically to a novel site on GABAA receptor.
Brand Name: Vulcanchem
CAS No.: 3232-36-8
VCID: VC0004459
InChI: InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)
SMILES: C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol

Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide

CAS No.: 3232-36-8

Inhibitors

VCID: VC0004459

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide - 3232-36-8

CAS No. 3232-36-8
Product Name Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
IUPAC Name 2-hydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)
Standard InChIKey OMCYEZUIYGPHDJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Canonical SMILES C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Description Potent and selective partial inhibitor of β1-containing GABAA receptors (IC50 values are 4.5, 5.3 and 7.9 nM at α2β1γ1θ, α2β1γ1 and α2β1γ2s GABAA receptors respectively). May bind allosterically to a novel site on GABAA receptor.
Synonyms Salicylidene salicylhydrazide
PubChem Compound 76707
Last Modified Nov 11 2021
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